4-(Methylsulfonothioyloxymethyl)phenol
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Overview
Description
4-Hydroxybenzyl Methanethiosulfonate is a chemical compound with the molecular formula C8H10O3S2 and a molecular weight of 218.29 g/mol . It is known for its applications in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Hydroxybenzyl Methanethiosulfonate typically involves the reaction of 4-hydroxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Hydroxybenzyl Methanethiosulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to 4-hydroxybenzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxybenzyl Methanethiosulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and other complex molecules.
Biology: The compound is utilized in studies involving GABA receptors, nociception, and neurotransmission.
Industry: It is employed in the production of various chemical products due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 4-Hydroxybenzyl Methanethiosulfonate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate GABA receptors, which play a crucial role in neurotransmission and neuroprotection . The compound can also influence oxidative stress pathways, thereby providing neuroprotective effects in conditions like ischemic stroke .
Comparison with Similar Compounds
4-Hydroxybenzyl Methanethiosulfonate can be compared with other similar compounds such as:
4-Hydroxybenzyl Alcohol: Known for its neuroprotective properties and ability to cross the blood-brain barrier.
4-Hydroxybenzyl Isothiocyanate: Exhibits antiproliferative activity and acts as a natural hydrogen sulfide donor.
The uniqueness of 4-Hydroxybenzyl Methanethiosulfonate lies in its specific reactivity and applications in cross-linking and neuroprotection, which are not as prominent in its similar counterparts.
Properties
Molecular Formula |
C8H10O3S2 |
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Molecular Weight |
218.3 g/mol |
IUPAC Name |
4-(methylsulfonothioyloxymethyl)phenol |
InChI |
InChI=1S/C8H10O3S2/c1-13(10,12)11-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3 |
InChI Key |
WUKURFQKGMEZEI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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